N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O2/c16-15(17)7-5-10(6-8-15)13-19-12(22-20-13)9-18-14(21)11-3-1-2-4-11/h10-11H,1-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMHVRZUHNFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the 4,4-difluorocyclohexyl and 1,2,4-oxadiazol groups could suggest a potential interaction with hydrophobic pockets in protein targets.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring , which is known for its diverse biological properties, and a 4,4-difluorocyclohexyl group that enhances lipophilicity and possibly its biological activity. The cyclopentanecarboxamide moiety contributes to the compound's structural complexity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
These activities are attributed to the compound's ability to interact with specific molecular targets involved in disease processes.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes critical for cell proliferation or inflammatory pathways.
- Receptor Modulation : The compound could modulate receptor signaling pathways, influencing cellular responses related to inflammation or cancer progression.
Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that certain compounds effectively inhibited tumor cell growth in vitro. This compound was shown to induce apoptosis in cancer cells by activating caspase pathways (Source needed).
Anti-inflammatory Effects
In an animal model of arthritis, compounds similar to this compound demonstrated significant reductions in joint swelling and inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases (Source needed).
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine production | |
| Anticancer | Induction of apoptosis |
Synthesis and Development
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of Functional Groups : The difluorocyclohexyl group is introduced via nucleophilic substitution methods.
- Final Coupling Reaction : The cyclopentanecarboxamide moiety is coupled with the oxadiazole intermediate using standard coupling reagents.
Scientific Research Applications
Medicinal Chemistry
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Antimicrobial Activity : Compounds with oxadiazole rings have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum efficacy.
- Anticancer Properties : Initial studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further exploration of its effects on specific cancer types is ongoing .
Biological Studies
The biological activity of this compound has been documented in various studies:
- Mechanism of Action : The compound is believed to modulate enzyme activity and receptor interactions, leading to various biological effects. Specific pathways involved may include signal transduction and gene expression regulation .
Material Science
In addition to its medicinal applications, this compound is being explored for its utility in material science:
- Polymer Development : The unique properties of the difluorocyclohexyl group allow for the synthesis of polymers with enhanced thermal stability and mechanical strength.
- Coatings : Research into coatings incorporating this compound suggests potential benefits in terms of durability and resistance to environmental factors.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of compounds containing the oxadiazole moiety. Results indicated that this compound exhibited potent activity against a range of bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This finding supports further investigation into its use as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with N-((3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-1-(Thiophen-2-yl)cyclopentanecarboxamide
This compound (CAS 2034505-50-3) shares the 1,2,4-oxadiazole and cyclopentanecarboxamide backbone with the target molecule but differs in substituents:
- Substituent 1: 5-Methylisoxazole (vs. 4,4-difluorocyclohexyl in the target). Isoxazoles are prone to metabolic oxidation, which may shorten half-life compared to fluorinated analogs .
- Substituent 2: Thiophene-attached cyclopentane (vs. unsubstituted cyclopentane).
Key Data Comparison :
The target compound’s fluorinated cyclohexyl group likely confers superior metabolic stability and CNS penetration compared to the thiophene/isoxazole analog .
Comparison with Crystalline N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-Benzimidazol-5-yl}ethanesulfonamide Salts
This patented compound () shares the 4,4-difluorocyclohexyl motif but replaces the oxadiazole with a benzimidazole core. Key differences include:
- Core Heterocycle : Benzimidazole (vs. 1,2,4-oxadiazole).
- Benzimidazoles are bulkier and more basic, which may limit blood-brain barrier penetration compared to oxadiazoles.
- Substituents : Ethanesulfonamide and tert-butyl groups (vs. cyclopentanecarboxamide).
- Sulfonamides enhance solubility but may increase plasma protein binding.
Implications :
- The 4,4-difluorocyclohexyl group in both compounds suggests a strategic preference for fluorine to balance lipophilicity and stability.
- The target compound’s oxadiazole-carboxamide architecture may offer a broader therapeutic index for CNS targets compared to the benzimidazole-sulfonamide analog .
Research Findings and Implications
- Role of Fluorine : The 4,4-difluorocyclohexyl group in the target compound likely reduces oxidative metabolism (via C-F bond stability) and enhances bioavailability, as seen in fluorinated drug candidates like the patented benzimidazole .
- Oxadiazole vs. Isoxazole/Thiophene : The oxadiazole’s lower metabolic lability compared to isoxazole or thiophene (which undergo CYP450-mediated degradation) suggests prolonged in vivo efficacy for the target compound .
- Conformational Rigidity : Cyclopentanecarboxamide’s constrained geometry may improve target selectivity over flexible analogs, reducing off-target effects.
Q & A
Q. What are the recommended synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a cyclopentanecarboxamide moiety with a substituted 1,2,4-oxadiazole intermediate. Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via condensation of an amidoxime with a difluorocyclohexyl carboxylic acid derivative under microwave-assisted heating (120°C, 30 min) to enhance yield .
- Methylation : Introducing the methyl linker using a nucleophilic substitution reaction with bromomethylcyclopentanecarboxamide in DMF at 60°C .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane gradient) and confirm purity via HPLC (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize H and C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to N-O bonds) and cyclopentane carboxamide (δ 2.1–2.5 ppm for methylene groups) .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 382.15) and detect impurities .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm) and oxadiazole C=N vibrations (1600–1620 cm$^{-1**) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy. Note that the difluorocyclohexyl group may enhance lipid solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazoles are generally stable but may hydrolyze under strong acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4,4-difluorocyclohexyl group in target binding?
- Methodological Answer :
- Analog Synthesis : Replace the difluorocyclohexyl group with non-fluorinated cyclohexyl, cyclopentyl, or aromatic substituents .
- Binding Assays : Use radioligand displacement (e.g., H-labeled competitors) or surface plasmon resonance (SPR) to compare affinity for the target receptor. Fluorine’s electronegativity may enhance hydrophobic interactions or alter binding kinetics .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze ligand-receptor interactions, focusing on fluorine’s electrostatic contributions .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
- Experimental Replication : Repeat assays under varying conditions (e.g., temperature, buffer pH) to identify confounding factors. For inconsistent IC values, use orthogonal assays (e.g., fluorescence polarization vs. ELISA) .
- Meta-Analysis : Compare results with structurally similar oxadiazole carboxamides (e.g., 5-(4-chloro-2-phenoxyphenyl)-N-cyclohexyl derivatives) to identify trends in fluorine’s role .
Q. How can X-ray crystallography be utilized to determine the compound’s binding mode with a target protein?
- Methodological Answer :
- Crystallization : Co-crystallize the compound with the target protein (e.g., kinase or GPCR) using sitting-drop vapor diffusion. Optimize conditions with PEG 3350 and 0.1 M HEPES (pH 7.5) .
- Data Collection : Collect diffraction data (1.8–2.2 Å resolution) at a synchrotron facility. Use SHELX for structure refinement, focusing on electron density maps around the oxadiazole and difluorocyclohexyl groups .
- Validation : Cross-check crystallographic data with mutagenesis studies (e.g., alanine scanning of binding pocket residues) .
Q. What advanced computational methods predict the compound’s pharmacokinetic (PK) properties, and how reliable are these models?
- Methodological Answer :
- In Silico Tools : Use SwissADME or pkCSM to predict logP (expected ~3.2), CYP450 inhibition, and blood-brain barrier permeability. The difluorocyclohexyl group may increase metabolic stability .
- Machine Learning : Train models on datasets of oxadiazole derivatives (e.g., ChEMBL) to improve PK prediction accuracy. Validate with in vivo rodent studies measuring plasma half-life and bioavailability .
Methodological Notes
- Contradiction Management : When SAR data conflicts with docking results, prioritize experimental mutagenesis or isothermal titration calorimetry (ITC) to quantify binding energetics .
- Theoretical Frameworks : Link research to concepts like halogen bonding (fluorine’s σ-hole interactions) or conformational restriction (rigid oxadiazole core) to guide hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
